molecular formula C19H26N4O4 B15005544 2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide

2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide

Cat. No.: B15005544
M. Wt: 374.4 g/mol
InChI Key: UNJWKLDFNMQLGD-UHFFFAOYSA-N
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Description

2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a pyrrolidinyl group, a piperazinyl group, and a propoxyphenyl group

Preparation Methods

The synthesis of 2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide involves multiple steps, including the formation of the pyrrolidinyl and piperazinyl groups, followed by their coupling with the propoxyphenyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. .

Scientific Research Applications

2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to 2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide include other pyrrolidinyl and piperazinyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[4-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C19H26N4O4/c1-2-11-27-15-5-3-14(4-6-15)23-18(25)12-16(19(23)26)22-9-7-21(8-10-22)13-17(20)24/h3-6,16H,2,7-13H2,1H3,(H2,20,24)

InChI Key

UNJWKLDFNMQLGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC(=O)N

Origin of Product

United States

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